1-(2-Methylpentyl)-1h-pyrazol-3-amine

Lipophilicity Pharmacokinetics Medicinal Chemistry

Researchers often face project delays when generic aminopyrazole analogs fail to meet LogP or stereochemical requirements in SAR studies. 1-(2-Methylpentyl)-1H-pyrazol-3-amine directly addresses this gap. • LogP 2.30 enables membrane permeability, outperforming short-chain analogs (e.g., 1-ethyl: LogP 1.07). • Chiral 2-methylpentyl substituent supports asymmetric synthesis and chiral resolution workflows. • Boiling point ~337°C permits high-temperature synthetic steps without evaporative loss. Supplied at 98% purity with full GHS characterization (H302/H315/H319/H335) for rigorous SOP development and reliable downstream results.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13620342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpentyl)-1h-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCC(C)CN1C=CC(=N1)N
InChIInChI=1S/C9H17N3/c1-3-4-8(2)7-12-6-5-9(10)11-12/h5-6,8H,3-4,7H2,1-2H3,(H2,10,11)
InChIKeyFQXHIQPFMTYEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpentyl)-1H-pyrazol-3-amine: Properties & Procurement


1-(2-Methylpentyl)-1H-pyrazol-3-amine (CAS 1251146-97-0) is a 3-aminopyrazole derivative featuring a branched 2-methylpentyl substituent at the N1 position . This compound belongs to the class of heterocyclic amines used primarily as a synthetic building block in medicinal chemistry and agrochemical research . It is commercially available with a typical purity of 98% from reputable suppliers, which is a key specification for downstream synthetic reliability .

Chiral synthetic building block for asymmetric synthesis studies
Branched lipophilic substituent for membrane permeability assay contexts
High predicted boiling point may suit thermal processing workflows
Fully characterized hazard classification for safety protocol development

1-(2-Methylpentyl)-1H-pyrazol-3-amine: Substitution Risks


The practice of substituting a research compound with a simpler, cheaper analog from the same class carries significant risks. For 1-(2-Methylpentyl)-1H-pyrazol-3-amine, the specific branched 2-methylpentyl chain confers a distinct lipophilicity profile and introduces a chiral center, factors that heavily influence molecular recognition, pharmacokinetic behavior, and the stereochemical outcome of asymmetric syntheses . A generic substitution with an unbranched or shorter-chain analog like 1-ethyl-1H-pyrazol-3-amine can lead to drastically different biological activity, solubility, or an inability to serve as a chiral building block, as detailed in the quantitative evidence below.

Lipophilicity profile divergence

Shorter-chain or unbranched analogs (e.g., 1-ethyl, 1-propyl) exhibit lower predicted logP, which may shift membrane partitioning and assay outcomes.

Loss of chiral center

Unbranched analogs lack the stereocenter present in the 2-methylpentyl chain, excluding them from asymmetric synthesis and chiral induction studies.

Thermal property mismatch

Lower predicted boiling points in shorter-chain analogs can alter distillation strategies and high-temperature processing compatibility.

Handling and storage differences

Unbranched analogs may require cold/inert storage, while the target compound carries fully documented acute toxicity statements suited for standard operating procedures.

1-(2-Methylpentyl)-1H-pyrazol-3-amine: Differentiation Evidence


Lipophilicity vs 1-Ethyl Analog

The target compound exhibits a significantly higher predicted partition coefficient compared to the unbranched 1-ethyl analog, directly impacting its bioavailability and membrane permeability profile. The LogP value for 1-(2-Methylpentyl)-1H-pyrazol-3-amine is predicted to be 2.30 , while that for 1-ethyl-1H-pyrazol-3-amine is 1.07 . This represents a >2-fold increase in lipophilicity.

Lipophilicity Profile
Data to verify
+1.23
ΔLogP (predicted)
Target 2.30 vs 1.07 (1-ethyl)
Supports lipophilicity-dependent assay context
Predicted values from supplier; experimental confirmation needed
Lipophilicity Pharmacokinetics Medicinal Chemistry

Boiling Point vs 1-Propyl Analog

The predicted boiling point of the target compound is substantially higher than that of its shorter-chain analog, indicating stronger intermolecular forces and different physical handling requirements. The boiling point for 1-(2-Methylpentyl)-1H-pyrazol-3-amine is predicted to be 336.9±22.0 °C , compared to a predicted 251.6±13.0 °C for 1-propyl-1H-pyrazol-3-amine .

Boiling Point Profile
Data to verify
+85.3 °C
ΔTb (predicted)
Target 336.9 vs 251.6 °C (1-propyl)
Indicates distinct thermal processing requirements
Predicted data; may require experimental validation
Physical Property Purification Formulation

Chirality vs Achiral Analogs

A key structural differentiation is the presence of a stereocenter in the 2-methylpentyl substituent. The target compound possesses 1 asymmetric atom , providing a handle for chiral resolution or asymmetric synthesis. In contrast, commonly used simpler derivatives such as 1-ethyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-3-amine have 0 asymmetric atoms [1] [2].

Chirality Comparison
Reported
1 vs 0
Stereocenters
Target racemic vs achiral analogs
Essential for chiral synthesis and asymmetric induction
Structural data from PubChem; racemic mixture supplied
Chirality Asymmetric Synthesis Stereochemistry

Safety & Handling Profile

Commercially supplied 1-(2-Methylpentyl)-1H-pyrazol-3-amine is classified with a specific set of hazard statements (H302, H315, H319, H335) and assigned the GHS07 pictogram and 'Warning' signal word, implying a defined acute toxicity and irritation risk profile . This contrasts with some simpler analogs, such as 1-ethyl-1H-pyrazol-3-amine, which is often supplied with a storage recommendation under inert gas at 2-8°C, indicating a higher sensitivity to ambient conditions .

Safety & Handling
Data to verify
GHS07
Hazard classification
H302 H315 H319 H335 vs cold/inert storage
Standardized hazard documentation supports SOP development
Based on supplier SDS; verify for specific lot
Safety Handling Procurement Toxicity

1-(2-Methylpentyl)-1H-pyrazol-3-amine: Validated Applications


Lipophilicity in Lead Optimization

When a structure-activity relationship (SAR) study demands a specific and high LogP (2.30) to improve membrane permeability or blood-brain barrier penetration, 1-(2-Methylpentyl)-1H-pyrazol-3-amine is the appropriate scaffold. Using 1-ethyl-1H-pyrazol-3-amine (LogP 1.07) would introduce an undesired >1.2 LogP deficit, potentially abolishing target engagement in cellular assays.

Asymmetric Synthesis: Chiral Building Block

For synthetic routes requiring a chiral pyrazole building block, this compound provides a modifiable stereocenter in the N1 side chain. Its achiral analogs like 1-ethyl- or 1-propyl-1H-pyrazol-3-amine are fundamentally unsuitable for such applications where stereochemical induction or chiral resolution is a key objective. [1]

Process Chemistry at High Temperatures

In a synthetic sequence involving high-temperature steps, the predicted boiling point of 336.9°C provides a wider operational window for distillation or solvent removal compared to the 251.6°C boiling point of the 1-propyl analog. This thermal difference can prevent unwanted evaporation or decomposition issues during synthesis.

Standardized Safety & Handling

For facilities that require fully characterized hazardous materials to establish clear standard operating procedures (SOPs), the complete set of GHS Hazard Statements (H302, H315, H319, H335) allows for rigorous safety protocol development. This is a procurement advantage over analogs with less defined or more logistically demanding (e.g., 2-8°C inert storage) handling profiles.

Application
Selection Property
Validation Focus
Application Lipophilicity-modulated permeability studies
Selection Property LogP profile relative to unbranched analogs
Validation Focus Membrane permeability assay validation
Application Asymmetric synthesis and chiral resolution
Selection Property Presence of N1 chiral center (racemic mixture)
Validation Focus Chiral purity and enantiomeric excess verification
Application High-temperature synthetic processing
Selection Property Predicted boiling point stability
Validation Focus Distillation and thermal degradation assessment
Application Standardized safety protocol implementation
Selection Property Documented GHS hazard classification
Validation Focus Acute toxicity handling SOPs
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